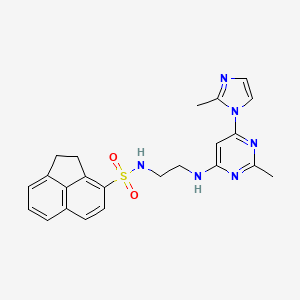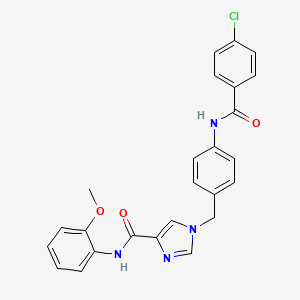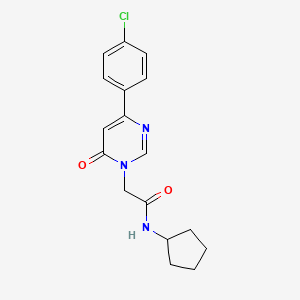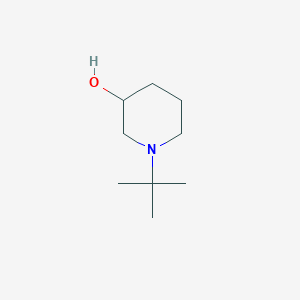![molecular formula C8H17N3O2S B2628326 N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide CAS No. 1552182-41-8](/img/structure/B2628326.png)
N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide” is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, and 1 secondary amine . It consists of 31 atoms: 17 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . Other methods include the Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate .Molecular Structure Analysis
The molecular structure of “this compound” includes 2 five-membered rings and 1 eight-membered ring. It also contains 1 secondary amine .Physical and Chemical Properties Analysis
“this compound” contains a total of 32 bonds, including 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, and 1 secondary amine . It consists of 31 atoms: 17 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
A study by Liu et al. (2000) discusses a highly regioselective synthesis strategy for 2,3,4-trisubstituted 1H-pyrroles utilizing N,N-dimethyl 3,4-bis(trimethylsilyl)-1H-pyrrole-1-sulfonamide. This methodology facilitated the synthesis of marine natural product lukianol A, showcasing the compound's utility in complex organic synthesis and natural product assembly Liu, J.-H., Yang, Q., Mak, A., & Wong, H. (2000). Journal of Organic Chemistry, 65, 3587-3595.
Biomedical Research Applications
Sulfonamide-based compounds, including those related to N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide, are explored for their antimicrobial properties. Akbari et al. (2022) synthesized N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones and investigated their antimicrobial activity. This study underscores the potential of sulfonamide derivatives in developing new antimicrobial agents Akbari, S., Kabirifard, H., Balalaie, S., & Amini, K. (2022). Organic Preparations and Procedures International, 54, 536-546.
Moreover, Ghomashi et al. (2022) reviewed sulfonamide hybrids, highlighting their diverse pharmacological activities, including antibacterial and antitumor effects. This comprehensive review emphasizes the broad utility of sulfonamide derivatives in drug development Ghomashi, R., Ghomashi, S., Aghaei, H., & Massah, A. (2022). Current Medicinal Chemistry.
Materials Science
In the field of materials science, Zhang et al. (2008) reported on highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers, which relate to the broader family of this compound derivatives, exhibit strong fluorescence and potential applications in optoelectronic devices Zhang, K. A. I., & Tieke, B. (2008). Macromolecules, 41, 7287-7295.
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-10(2)14(12,13)11-5-7-3-4-9-8(7)6-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJFBZRDRQJTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCNC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![8-[(furan-2-yl)methyl]-12-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2628244.png)
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)

![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2628250.png)
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)


![3-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2628255.png)


![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)


